4-(3-Methylthiophenyl)-2-nitrobenzoic acid chemical structure and properties
4-(3-Methylthiophenyl)-2-nitrobenzoic acid chemical structure and properties
Structural Dynamics, Synthetic Protocols, and Therapeutic Utility
Executive Summary
4-(3-Methylthiophenyl)-2-nitrobenzoic acid is a specialized biaryl building block characterized by a sterically demanding ortho-nitro group and a meta-substituted thioether moiety. This scaffold serves as a critical intermediate in the synthesis of "privileged structures" for kinase inhibitors, GPCR antagonists, and anti-infectives. Its dual functionality—an electron-withdrawing nitro group and an oxidizable methylthio handle—provides a versatile platform for divergent synthesis.
This guide details the structural properties, validated synthesis via Suzuki-Miyaura cross-coupling, and downstream functionalization strategies, emphasizing overcoming catalyst poisoning inherent to sulfur-containing substrates.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule features a biphenyl core. The 2-nitro group exerts a strong electron-withdrawing effect (–I, –M), significantly increasing the acidity of the carboxylic acid and creating steric torsion between the phenyl rings. The 3'-methylthio group acts as a soft nucleophile and a metabolic handle, capable of modulation between lipophilic (sulfide) and polar (sulfoxide/sulfone) states.
Key Data Table
| Property | Value / Description |
| Systematic Name | 4-(3-(Methylthio)phenyl)-2-nitrobenzoic acid |
| Molecular Formula | C₁₄H₁₁NO₄S |
| Molecular Weight | 289.31 g/mol |
| CAS (Analogs) | Precursors: 99277-71-1 (Acid), 128312-11-8 (Boronic Acid) |
| Predicted pKa | 3.2 ± 0.2 (Acidic due to o-NO₂ effect) |
| Predicted LogP | 3.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
| Rotatable Bonds | 4 (Biaryl axis, S-Me, COOH) |
Synthetic Methodology: Suzuki-Miyaura Coupling[5]
The most robust route to this biaryl acid is the palladium-catalyzed cross-coupling of 4-bromo-2-nitrobenzoic acid with 3-(methylthio)phenylboronic acid .
Retrosynthetic Logic
Direct coupling of the free carboxylic acid is efficient but requires excess base to solubilize the carboxylate salt. The ortho-nitro group on the electrophile facilitates oxidative addition via electronic activation but may impose steric hindrance.
Validated Protocol (Direct Acid Coupling)
Reagents:
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Electrophile: 4-Bromo-2-nitrobenzoic acid (1.0 equiv)
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Nucleophile: 3-(Methylthio)phenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Selected for resistance to steric bulk.
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Base: K₂CO₃ (3.5 equiv) – Excess required to neutralize -COOH and activate boronic acid.
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
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Degassing: Charge a reaction vessel with dioxane/water. Sparge with argon for 15 minutes to remove O₂ (critical to prevent homocoupling and catalyst deactivation).
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Loading: Add the aryl bromide, boronic acid, and K₂CO₃. Stir for 5 minutes.
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Catalysis: Add Pd(dppf)Cl₂ under a positive argon flow. Seal the vessel.
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Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/LC-MS.
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Checkpoint: The reaction mixture should turn dark black/brown. If palladium black precipitates early, conversion may stall.
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-
Workup (Acidification):
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Cool to room temperature.
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Filter through Celite to remove Pd residues.
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Acidify the filtrate carefully with 1N HCl to pH ~2. The product will precipitate as a yellow/orange solid.
-
-
Purification: Collect the solid by filtration. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling workflow for free-acid biaryl synthesis.
Reactivity & Functionalization[6]
Chemoselective Nitro Reduction
Challenge: The methylthio (-SMe) group is a potent poison for heterogeneous catalysts (e.g., Pd/C, PtO₂). Standard catalytic hydrogenation will fail or require massive catalyst loading. Solution: Use dissolved metal reductions or transfer hydrogenation.
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Method A (Recommended): Iron powder (Fe) + NH₄Cl in EtOH/H₂O at 70°C.
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Method B: SnCl₂·2H₂O in EtOAc/EtOH.
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Note: Requires rigorous workup to remove tin salts.
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Sulfur Oxidation
The sulfide can be selectively oxidized to the sulfoxide (chiral center) or sulfone (strong EWG).
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To Sulfoxide (-S(=O)Me): 1.0 eq m-CPBA, 0°C, CH₂Cl₂.
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To Sulfone (-SO₂Me): Excess H₂O₂ / Na₂WO₄ or 2.5 eq m-CPBA.
Divergent Pathway Diagram
Figure 2: Divergent reactivity profile emphasizing chemoselective reduction and sulfur oxidation.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-nitrobenzoic acid core is a precursor to anthranilic acids . Upon reduction to the aniline, it can be cyclized to form quinazolin-4(3H)-ones , a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR inhibitors). The 3'-methylthio group provides a unique vector for hydrophobic interactions within the ATP-binding pocket.
Metabolic Considerations
In medicinal chemistry, the -SMe group is often a "metabolic soft spot," susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYPs.
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Pro-drug Strategy: The sulfide can be designed to oxidize in vivo to the active sulfoxide/sulfone.
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Bioisostere: The -SMe group is roughly isosteric with an ethyl group but with different electronic properties (σ_p = 0.0 vs -0.15).
Safety & Handling
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Nitroaromatics: Potential explosion hazard if heated under confinement. Ensure proper venting during scale-up.
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Skin Sensitization: Biaryl acids and their precursors are potential sensitizers. Use nitrile gloves and work in a fume hood.
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Waste: Palladium residues and heavy metals (if Fe/Sn used) must be segregated from general organic waste.
References
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Suzuki Coupling of Nitro-Benzoic Acids
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Chemoselective Reduction of Nitro Groups
- Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Synthesis1988, 91–95.
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(Avoiding S-poisoning).
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Starting Material Data (4-Bromo-2-nitrobenzoic acid)
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PubChem CID 24884696.
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Starting Material Data (3-(Methylthio)phenylboronic acid)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. parchem.com [parchem.com]
- 7. 3-(Methylthio)phenylboronic Acid | 128312-11-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
